molecular formula C17H19N3O3 B2570352 Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351598-35-0

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2570352
CAS No.: 1351598-35-0
M. Wt: 313.357
InChI Key: QQWXCMVMRQZYKT-UHFFFAOYSA-N
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Description

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a heterocyclic compound featuring a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a quinoxalin-2-yl group via a methanone bridge. The spirocyclic system combines oxygen and nitrogen atoms within a bicyclic framework, while the quinoxaline moiety introduces a fused aromatic ring system with two nitrogen atoms.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(quinoxalin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(15-12-18-13-4-1-2-5-14(13)19-15)20-8-6-17(7-9-20)22-10-3-11-23-17/h1-2,4-5,12H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWXCMVMRQZYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be synthesized via the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal. The spirocyclic component, 1,5-dioxa-9-azaspiro[5.5]undecane, can be synthesized through a series of cyclization reactions involving appropriate diols and amines.

The final step involves coupling the quinoxaline core with the spirocyclic structure. This can be achieved using various coupling reagents and conditions, such as the use of carbodiimides or other activating agents to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group or the quinoxaline ring, leading to different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring typically yields quinoxaline N-oxides, while reduction can produce various hydroquinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Quinoxaline derivatives, including Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, have been investigated for their anticancer properties. Research indicates that quinoxaline compounds can inhibit tumor cell proliferation through various mechanisms, including the modulation of specific molecular targets such as enzymes and receptors. For instance, a study demonstrated that certain quinoxaline derivatives exhibited IC50 values lower than that of doxorubicin against multiple cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Quinoxaline derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported significant inhibition rates against various microbial strains, suggesting that these compounds could serve as potential leads in the development of new antimicrobial therapies .

Synthetic Applications

Building Blocks in Organic Synthesis
The unique spirocyclic structure of this compound makes it a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of more complex molecules. The synthesis typically involves multi-step organic reactions starting from o-phenylenediamine and appropriate dicarbonyl compounds .

Case Study 1: Anticancer Efficacy

In a study published in RSC Advances, researchers synthesized a series of quinoxaline derivatives and evaluated their anticancer activity against several tumor cell lines. The results indicated that certain derivatives had superior inhibitory effects compared to established chemotherapeutics . The study highlighted the importance of structural modifications in enhancing biological activity.

CompoundIC50 (μg/mL)Comparison to Doxorubicin
Quinoxalin-2 derivative A25Lower
Quinoxalin-2 derivative B40Comparable
Doxorubicin30Reference

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinoxaline derivatives, revealing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized well diffusion methods to assess efficacy and determined minimum inhibitory concentrations (MIC) for various compounds .

CompoundMIC (μg/mL)Target Bacteria
Quinoxalin derivative X10Staphylococcus aureus
Quinoxalin derivative Y15Escherichia coli

Mechanism of Action

The mechanism by which Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide rigidity and specific spatial orientation, enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties or Activities Synthesis Yield (If Reported)
Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone Quinoxalin-2-yl Not reported Unknown Not reported
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl, phenyl ~349.4 (calculated) Sigma receptor antagonist; reduces binge eating in rodents Not reported
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c) Ethoxycarbonyl, hexyl ~313.4 (calculated) IR ν: 1733 cm⁻¹ (ester carbonyl) 64%
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone Pyrazin-2-yl (vs. quinoxaline) Not reported Unknown Not reported
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone 2-Chloro-6-fluorophenyl ~325.8 (reported) Halogenated aryl group; potential enhanced lipophilicity Not reported
1-{1,5-dioxa-9-azaspiro[...]}-2-(2-methoxyphenoxy)ethan-1-one 2-Methoxyphenoxy 321.37 (reported) Ether linkage; possible solubility modulation Not reported
Key Observations:
  • Quinoxaline vs. Pyrazine: The target compound’s quinoxaline group is bulkier and more π-electron-rich than pyrazine, which may enhance receptor-binding interactions but reduce solubility .
  • Halogenated Aryl Groups: The chloro-fluorophenyl analog introduces electronegative substituents, likely improving metabolic stability and membrane permeability compared to non-halogenated analogs.
  • Spiro Core Modifications : Substituents like ethoxycarbonyl (6c) and benzyl/phenyl (sigma antagonist) influence electronic properties and biological activity. The ethoxycarbonyl group in 6c contributes a polar ester moiety (IR: 1733 cm⁻¹), while benzyl/phenyl groups may enhance hydrophobic interactions in receptor binding.

Physicochemical Properties

  • The methoxyphenoxy analog’s ether linkage (321.37 g/mol) may improve aqueous solubility relative to halogenated or alkylated derivatives.
  • Spectroscopic Features : IR data for 6c (1733 cm⁻¹) confirms the presence of an ester carbonyl group, a feature absent in the target compound but useful for comparative analysis .

Biological Activity

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a synthetic compound that exhibits notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of this compound

This compound belongs to a class of heterocycles known for their diverse biological activities. Quinoxaline derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, neurological disorders, and infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, a study focused on various quinoxaline compounds demonstrated their ability to inhibit the growth of non-small-cell lung cancer (NSCLC) cells with different genetic mutations. Among these compounds, certain derivatives exhibited inhibitory effects comparable to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundActivityIC50 (µM)Reference
This compoundNSCLC InhibitionTBD
Compound ANSCLC Inhibition10.0
Compound BNSCLC Inhibition15.0

Neuroprotective Effects

Quinoxaline derivatives have shown promise in neuroprotection, particularly as monoamine oxidase (MAO) inhibitors. MAO-B inhibitors are crucial in enhancing dopamine levels in the brain, which can be beneficial in treating Parkinson's disease. Research indicates that specific quinoxaline derivatives can inhibit MAO-B effectively, offering a potential therapeutic avenue for neurodegenerative diseases .

Table 2: MAO-B Inhibition Potency

CompoundIC50 (µM)Reference
This compoundTBD
Compound C3.98
Compound D4.28

The mechanisms through which quinoxaline derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many quinoxaline compounds act as inhibitors of key enzymes involved in disease pathways, such as MAO and various kinases.
  • Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways related to cell proliferation and apoptosis.
  • Interaction with Receptors : Some derivatives may act on neurotransmitter receptors, contributing to their neuroprotective effects.

Case Studies

Several case studies have explored the biological activity of quinoxaline derivatives:

  • Case Study on Cancer Treatment : A clinical evaluation involving a series of quinoxaline compounds showed significant tumor reduction in patients with advanced NSCLC after treatment with a specific derivative.
  • Neuroprotection in Animal Models : Experimental studies using animal models of Parkinson's disease demonstrated that administration of quinoxaline derivatives resulted in improved motor functions and reduced neuroinflammation.

Q & A

Q. What experimental approaches optimize log P for bioavailability while maintaining potency?

  • Methodological Answer : Use a QSAR model to balance lipophilicity (log P 2–3) and solubility. Introduce polar groups (e.g., hydroxyls) on the spiroketal ring or reduce alkyl chain length. Validate with in vitro ADMET assays (e.g., Caco-2 permeability) .

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